2,6-Dichlorophenethyl isocyanate CAS number 39920-37-1
2,6-Dichlorophenethyl isocyanate CAS number 39920-37-1
An In-depth Technical Guide to 2,6-Dichlorophenyl Isocyanate (CAS 39920-37-1) for Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: The information provided in this guide is intended for experienced researchers and scientists. 2,6-Dichlorophenyl isocyanate is a hazardous substance and should only be handled by trained professionals in a controlled laboratory setting with appropriate safety measures in place.
Introduction
This technical guide provides a comprehensive overview of 2,6-dichlorophenyl isocyanate (CAS No: 39920-37-1), a highly reactive aromatic isocyanate that serves as a critical building block in medicinal chemistry and drug development. It is important to note that while the topic specifies "2,6-Dichlorophenethyl isocyanate," the provided CAS number, 39920-37-1, corresponds to 2,6-Dichlorophenyl isocyanate . This guide will focus on the latter, providing in-depth information on its properties, synthesis, reactivity, and applications, with a particular emphasis on its utility in the discovery of novel therapeutics.
The presence of the isocyanate functional group, coupled with the electronic effects of the two chlorine atoms on the aromatic ring, makes this compound a versatile reagent for the synthesis of a wide range of molecular architectures, particularly urea and carbamate derivatives.[1][2] These structural motifs are prevalent in many biologically active compounds, and a thorough understanding of this reagent is therefore invaluable for drug development professionals.
Physicochemical and Safety Properties
A clear understanding of the physicochemical properties of 2,6-dichlorophenyl isocyanate is fundamental to its safe handling and effective use in synthesis. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 39920-37-1 | [3][4][5] |
| Molecular Formula | C₇H₃Cl₂NO | [1][2][4] |
| Molecular Weight | 188.01 g/mol | [4][5] |
| Appearance | White to yellow crystalline solid | [4][6] |
| Melting Point | 42-44 °C | |
| Boiling Point | 101 °C at 5 mmHg | [5] |
| Density | 1.015 g/cm³ | [4] |
| Solubility | Decomposes in water | [4] |
Safety Profile:
2,6-Dichlorophenyl isocyanate is a hazardous substance and must be handled with extreme care.[4][7] It is toxic if swallowed, in contact with skin, or if inhaled.[7] It also causes skin and eye irritation and may cause respiratory irritation.[7] As with many isocyanates, there is a risk of sensitization by inhalation and skin contact.[8][9]
Key Hazard Information:
| Hazard Category | GHS Pictogram | Hazard Statements |
| Acute Toxicity | 💀 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. |
| Skin Irritation | ❗ | H315: Causes skin irritation. |
| Eye Irritation | ❗ | H319: Causes serious eye irritation. |
| Respiratory Irritation | ❗ | H335: May cause respiratory irritation. |
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a respirator, must be worn when handling this compound.[7][10] All work should be conducted in a well-ventilated fume hood.
Synthesis and Reactivity
Synthesis
The most common method for the synthesis of aryl isocyanates is the phosgenation of the corresponding primary amine. In the case of 2,6-dichlorophenyl isocyanate, this involves the reaction of 2,6-dichloroaniline with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent.
A general procedure for the synthesis of a related compound, 4-acetyl-2,6-dichlorophenyl isocyanate, involves heating the corresponding aniline with phosgene in a sealed tube with toluene as a solvent.[11] A similar approach can be envisioned for the synthesis of 2,6-dichlorophenyl isocyanate. A patent for the preparation of dichlorophenyl isocyanates also describes a process involving phosgenation.[12]
Caption: General synthesis of 2,6-dichlorophenyl isocyanate.
Reactivity
The isocyanate group (-N=C=O) is a highly electrophilic functional group, and its reactivity is further enhanced by the electron-withdrawing nature of the two chlorine atoms on the phenyl ring.[2] It readily reacts with nucleophiles, making it a valuable reagent for forming a variety of chemical bonds.
The most common reactions in the context of drug development include:
-
Reaction with amines to form substituted ureas.
-
Reaction with alcohols to form carbamates.
-
Reaction with water to form an unstable carbamic acid, which then decomposes to the corresponding amine (2,6-dichloroaniline) and carbon dioxide.[8][13]
Caption: Key reactions of 2,6-dichlorophenyl isocyanate.
Applications in Drug Development
2,6-Dichlorophenyl isocyanate is a valuable building block for the synthesis of pharmacologically active molecules. Its primary utility lies in its ability to introduce the 2,6-dichlorophenyl urea or carbamate moiety into a target structure. This can have a significant impact on the compound's potency, selectivity, and pharmacokinetic properties.
One notable application is in the development of kinase inhibitors. For example, 2,6-dichlorophenyl isocyanate has been used in the preparation of pyridine-urea analogs as inhibitors of p38 MAP kinase.[7] The p38 signaling pathway is implicated in inflammatory responses, and its inhibition is a therapeutic strategy for a range of diseases.
Caption: Simplified p38 MAP kinase signaling pathway.
The use of structurally similar isocyanates, such as 2,6-dichloro-3,5-dimethoxyphenyl isocyanate, in the synthesis of the API Infigratinib further highlights the importance of this class of reagents in modern drug discovery.[14]
Experimental Protocols
General Handling and Storage
-
Handling: Always handle 2,6-dichlorophenyl isocyanate in a certified fume hood.[15] Wear appropriate PPE, including nitrile or neoprene gloves, chemical splash goggles, a face shield, and a lab coat.[10][16] Avoid inhalation of dust and vapors.[15][17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as amines, alcohols, and strong bases.[8][15]
Protocol: Synthesis of a Disubstituted Urea
This protocol describes a general procedure for the reaction of 2,6-dichlorophenyl isocyanate with a primary amine to form a disubstituted urea.
Materials:
-
2,6-Dichlorophenyl isocyanate
-
Primary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Nitrogen or argon supply
-
Magnetic stirrer and stir bar
-
Round-bottom flask and condenser
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry, nitrogen-flushed round-bottom flask, add the primary amine (1.0 equivalent) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Isocyanate:
-
Dissolve 2,6-dichlorophenyl isocyanate (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the isocyanate solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
-
Workup:
-
If a precipitate forms, collect the product by vacuum filtration and wash with cold DCM.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, IR).
-
Caption: Workflow for urea synthesis.
Conclusion
2,6-Dichlorophenyl isocyanate is a potent and versatile reagent in the arsenal of the medicinal chemist. Its predictable reactivity, coupled with the ability to introduce a key structural motif found in numerous bioactive compounds, makes it an invaluable tool in drug discovery and development. However, its hazardous nature necessitates strict adherence to safety protocols. By understanding its properties and reactivity, researchers can effectively leverage this compound to synthesize novel chemical entities with therapeutic potential.
References
-
Covestro Solution Center. SAFETY DATA SHEET. [Link]
-
PrepChem.com. Synthesis of 4-acetyl-2,6-dichlorophenyl isocyanate. [Link]
-
Safe Use of Di-Isocyanates. [Link]
-
MySkinRecipes. 2,6-Dichlorophenyl Isocyanate. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-(2,6-Dichlorophenyl)but-3-en-2-one. [Link]
-
Alachem Co., Ltd. 39920-37-1 | 2,6-dichlorophenyl isocyanate. [Link]
-
Canada.ca. Isocyanates: Control measures guideline. [Link]
-
HSE. Construction hazardous substances: Isocyanates. [Link]
- Google Patents.
-
apicule. 2,6-Dichloro-3,5-dimethoxyphenyl isocyanate (CAS No: 872511-32-5) API Intermediate Manufacturers. [Link]
- Google Patents.
-
Semantic Scholar. A brief overview of properties and reactions of diisocyanates. [Link]
-
NCBI. Toluene 2,4- and 2,6-Diisocyanate:Acute Exposure Guideline Levels. [Link]
Sources
- 1. 2,6-Dichlorophenyl Isocyanate [myskinrecipes.com]
- 2. CAS 39920-37-1: 2,6-Dichlorophenyl isocyanate | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. Cas Landing [thermofisher.com]
- 6. 2,6-Dichlorophenyl isocyanate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2,6-Dichlorophenyl isocyanate 98 39920-37-1 [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Toluene 2,4- and 2,6-Diisocyanate:Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. hse.gov.uk [hse.gov.uk]
- 11. prepchem.com [prepchem.com]
- 12. US3449397A - Preparation of dichlorophenyl isocyanate - Google Patents [patents.google.com]
- 13. DICHLOROPHENYL ISOCYANATES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. apicule.com [apicule.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 17. solutions.covestro.com [solutions.covestro.com]
